2-(Pyridin-2-ylmethoxy)benzaldehyde
Overview
Description
Synthesis Analysis
2-PMB has been used in the synthesis of various organic compounds and as a reagent in organic transformations. It has been used in the synthesis of various pharmaceuticals. One study examined the mechanism of carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde . Another study explored the catalytic mechanism of Pd(OAc)(2)/pyridine-mediated oxidation of benzyl alcohol .Molecular Structure Analysis
The molecular formula of 2-PMB is C13H11NO2 . The InChI Code is 1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2 .Chemical Reactions Analysis
2-PMB has been involved in various chemical reactions. For instance, it has been used in the formation of coordination polymers and a macrocycle from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3) . Research has also focused on the effects of hydroxyl groups and ligand chain length on copper coordination and oxidation activity, using ligands derived from 2-pyridinecarboxaldehyde .Physical And Chemical Properties Analysis
2-PMB is a yellow-orange solid with a melting point of 88-90°C. The molecular weight is 213.23 g/mol .Scientific Research Applications
Chemical Synthesis
2-(Pyridin-2-ylmethoxy)benzaldehyde: is a versatile building block in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, which are often sought after for their potential biological activities. For instance, it serves as a precursor in the synthesis of pyrimidine derivatives, which have shown promise in the evaluation against immortalized rat hepatic stellate cells (HSC-T6) .
Fluorescence Probing
This compound has been utilized in the design of fluorescent probes. A notable application is its conjugation with fluorescein to create a probe for the selective detection of Hg^2+ ions in water and living cells . The probe operates on a fluorogenic turn-on mechanism, which is highly selective and sensitive to the presence of mercury, making it a valuable tool for environmental monitoring and biological research.
Logic Gate and Memory Device Applications
The fluorescein conjugate of 2-(Pyridin-2-ylmethoxy)benzaldehyde has been explored for its potential in creating molecular logic gates and memory devices . These applications are at the forefront of molecular electronics, where molecules perform computational functions.
Environmental Monitoring
As part of environmental monitoring, the compound’s derivatives can be used to detect pollutants. The aforementioned fluorescent probe for Hg^2+ is an example of how this compound can contribute to the detection of hazardous substances in ecosystems .
properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJUMGCXIAKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354385 | |
Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
54402-61-8 | |
Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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